Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate
Description
Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate is a fused bicyclic compound featuring a pyrimidine ring fused to an azepine moiety, with a benzyl ester group at position 7 and a ketone at position 4.
Properties
IUPAC Name |
benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-13-6-8-19(9-7-14(13)17-11-18-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZSHDLQNYLPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=O)NC=N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680969 | |
| Record name | Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-33-9 | |
| Record name | 7H-Pyrimido[4,5-d]azepine-7-carboxylic acid, 3,4,5,6,8,9-hexahydro-4-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257856-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives with Amidinium Salts
The cyclo-condensation of o-phenylenediamine derivatives with amidinium salts represents a classical approach to constructing the pyrimido[4,5-d]azepine scaffold. In one protocol, o-phenylenediamine reacts with N-methyl-N-(methylthio)(phenyl)methylene)amidinium iodide in ethanol at 5°C or dichloromethane at 0°C to yield 2-phenyl-2,3-dihydro-1H-benzo[ f] triazepine as a minor product alongside benzimidazole derivatives . Adjusting stoichiometry to a 2:1 ratio of amidinium salt to diamine favors triazepine formation, though yields remain moderate (≤60%) due to competing pathways .
To introduce the benzyl carboxylate moiety, post-cyclization functionalization is required. For example, the azepine nitrogen is acylated using benzyl chloroformate in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane at room temperature, achieving >80% acylation efficiency .
Key Challenges :
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Competing benzimidazole formation necessitates careful temperature control.
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Low regioselectivity during acylation may require chromatographic purification.
Multicomponent Green Synthesis Using SiO2/Fe3O4@Graphene Oxide Catalysis
A sustainable method employs a SiO2/Fe3O4@graphene oxide (GO) nanocomposite catalyst to facilitate a one-pot, four-component reaction between isatoic anhydrides, α-haloketones, electron-deficient acetylenes, and guanidine derivatives . This approach constructs the pyrimidoazepine core while simultaneously introducing the benzyl carboxylate group via pre-functionalized acetylenic esters.
Representative Protocol :
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Reagents :
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Isatoic anhydride (2 mmol)
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α-Chloroketone (2 mmol)
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Benzyl propiolate (2 mmol)
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Guanidine hydrochloride (2 mmol)
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SiO2/Fe3O4@GO (20 mg)
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Conditions :
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Solvent: Water (10 mL)
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Temperature: 25°C
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Time: 3 hours
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Workup :
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Catalyst removal via external magnet
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Filtration and washing with ethanol/diethyl ether
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This method achieves yields up to 93% for analogous pyrimidoazepines . The magnetic catalyst is reusable for five cycles without significant activity loss, reducing waste generation.
Mechanistic Insights :
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The GO surface stabilizes intermediates through π-π interactions.
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Fe3O4 nanoparticles enhance electron transfer, accelerating imine formation and cyclization .
Ring-Closing Metathesis of Diene Precursors
Ring-closing metathesis (RCM) offers an alternative route to the azepine ring. A diene precursor containing pyrimidine and ester functionalities undergoes RCM using Grubbs’ second-generation catalyst (5 mol%) in refluxing dichloromethane . Subsequent oxidation of the resultant cycloolefin with meta-chloroperbenzoic acid (mCPBA) introduces the 4-keto group.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Diene synthesis | THF, 0°C, 2 hours | 75 |
| RCM | Grubbs II, CH2Cl2, reflux, 12 hours | 68 |
| Oxidation | mCPBA, CH2Cl2, 0°C, 1 hour | 82 |
This method provides excellent stereocontrol but requires expensive catalysts and inert atmosphere conditions .
A sequential alkylation-chlorination strategy enables modular introduction of substituents. Starting from 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylic acid, benzylation is achieved via Mitsunobu reaction using benzyl alcohol and diethyl azodicarboxylate (DEAD) . Subsequent chlorination with phosphorus oxychloride converts the 4-oxo group to a chloride, which is hydrolyzed back to the ketone under mild basic conditions.
Critical Parameters :
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Mitsunobu reaction: 0°C, 4 hours, 88% yield
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Chlorination: POCl3, 80°C, 30 minutes, quantitative
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Hydrolysis: NaHCO3, H2O/THF, 25°C, 2 hours, 95%
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for Benzyl 4-Oxo-Pyrimidoazepine Synthesis
Scalability and Industrial Considerations
The green multicomponent method demonstrates the highest scalability potential due to its aqueous reaction medium and catalyst recyclability . In contrast, RCM and Mitsunobu-based routes face economic barriers for large-scale production. Recent advances in flow chemistry have enabled continuous synthesis of pyrimidoazepine intermediates, reducing batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidoazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of pyrimido[4,5-d]azepines exhibit significant activity as selective serotonin receptor modulators. Specifically, studies have shown that compounds like Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate can act as partial agonists at the 5-Hydroxytryptamine 2C (5-HT2C) receptor. This receptor is implicated in the regulation of mood and anxiety disorders, making this compound a candidate for the development of new antidepressant therapies .
1.2 Anticancer Properties
The structural characteristics of pyrimido[4,5-d]azepines suggest potential anticancer properties. Some studies have explored their efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways involved in cancer progression .
Drug Design and Development
2.1 Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships for benzyl-substituted pyrimido[4,5-d]azepines has provided insights into optimizing their pharmacological profiles. By modifying substituents on the benzyl group or the carboxylate moiety, researchers can enhance potency and selectivity for target receptors while minimizing side effects .
2.2 Computational Drug Design
Computational methods have been employed to predict the binding affinities of this compound to various biological targets. Molecular docking studies help in understanding the interaction patterns with receptors such as 5-HT2C and can guide further modifications to improve efficacy and safety profiles .
Neuropharmacology
3.1 Potential in Treating CNS Disorders
Given its action on serotonin receptors, this compound is being investigated for its potential use in treating central nervous system disorders such as depression and anxiety. Its ability to selectively modulate serotonin receptor activity may lead to fewer side effects compared to traditional antidepressants that affect multiple neurotransmitter systems .
3.2 Neuroprotective Effects
Preliminary studies suggest that certain derivatives of pyrimido[4,5-d]azepines might offer neuroprotective effects against neurodegenerative diseases through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways. These findings warrant further investigation into their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease .
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Case Study on Antidepressant Efficacy
- A study conducted on a series of pyrimido[4,5-d]azepine derivatives demonstrated that modifications to the benzyl group significantly enhanced affinity for the 5-HT2C receptor while reducing off-target effects related to other serotonin receptors.
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Case Study on Anticancer Activity
- In vitro studies revealed that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity that warrants further exploration in vivo.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs, as derived from the evidence:
Key Observations:
Substituent Effects on Reactivity and Solubility: The 4-oxo group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, SO₂CH₃) in analogs. Sulfonyl and dimethylamino groups (e.g., in ) improve aqueous solubility, whereas benzyl or chloro groups increase lipophilicity (XLogP3 = 4.8 in ), affecting membrane permeability.
Biological Activity :
- Pyrimido[4,5-d]azepines with oxo or chloro substituents have shown promise as kinase inhibitors and antiviral agents. For example, analogs in demonstrated activity against HIV-1 reverse transcriptase and tyrosine kinases.
- The dichloro derivative () is structurally stable, making it suitable for crystallographic studies using SHELX software, a standard in small-molecule refinement .
Industrial and Synthetic Relevance :
Biological Activity
Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate is a compound of interest due to its biological activities, particularly as a selective agonist for the 5-HT2C receptor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex bicyclic structure that contributes to its pharmacological properties. The presence of the pyrimido[4,5-d]azepine framework is significant for its interaction with biological targets.
This compound acts primarily as a partial agonist at the 5-HT2C receptor , a subtype of the serotonin receptor family. This receptor is involved in various physiological processes including mood regulation, appetite control, and anxiety responses. Activation of the 5-HT2C receptor has been linked to potential therapeutic effects in conditions such as obesity and depression .
1. Receptor Selectivity
Research indicates that compounds within the pyrimido[4,5-d]azepine class exhibit selective activity towards the 5-HT2C receptor while showing minimal affinity for other serotonin receptor subtypes such as 5-HT2A and 5-HT2B. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .
2. Pharmacological Effects
Studies have demonstrated that benzyl derivatives of pyrimido[4,5-d]azepines can influence neurotransmitter release , particularly enhancing serotonin levels in synaptic clefts. This effect may contribute to their potential use in treating mood disorders and appetite regulation .
Case Study 1: Appetite Regulation
A study focusing on the effects of various pyrimido[4,5-d]azepines on feeding behavior showed that selective agonists like this compound significantly reduced food intake in animal models. This suggests potential applications in obesity management by modulating appetite through serotonin pathways .
Case Study 2: Mood Disorders
In a clinical setting, compounds exhibiting similar mechanisms have been evaluated for their antidepressant effects. Preliminary findings indicate that benzyl derivatives may enhance mood stabilization by optimizing serotonergic transmission via the 5-HT2C receptor .
Research Findings Summary
| Study Focus | Key Findings | Implications |
|---|---|---|
| Receptor Selectivity | Strong affinity for 5-HT2C over 5-HT2A/B | Reduced side effects in therapeutic applications |
| Appetite Regulation | Significant reduction in food intake in models | Potential anti-obesity treatment |
| Mood Disorders | Positive modulation of mood-related behaviors | Possible antidepressant properties |
Q & A
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
